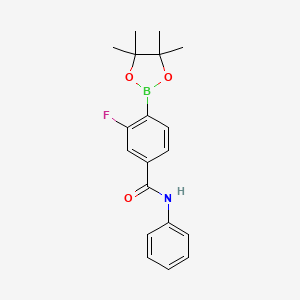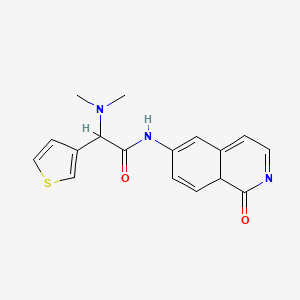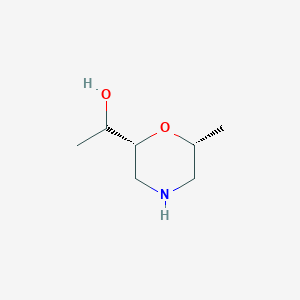
(2-(Benzyloxy)phenyl)(4-ethoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Benzyloxy)phenyl)(4-ethoxyphenyl)methanol is an organic compound with the molecular formula C22H22O3 and a molecular weight of 334.41 g/mol . This compound is characterized by the presence of a benzyloxy group and an ethoxyphenyl group attached to a central methanol moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzyloxy)phenyl)(4-ethoxyphenyl)methanol typically involves the reaction of 2-(benzyloxy)benzaldehyde with 4-ethoxyphenylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, at a controlled temperature . The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-(Benzyloxy)phenyl)(4-ethoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Forms substituted benzylic compounds.
Aplicaciones Científicas De Investigación
(2-(Benzyloxy)phenyl)(4-ethoxyphenyl)methanol is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-(Benzyloxy)phenyl)(4-ethoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The benzyloxy and ethoxyphenyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may exert its effects through modulation of signaling pathways, enzyme inhibition, or receptor activation .
Comparación Con Compuestos Similares
Similar Compounds
- (2-(Benzyloxy)phenyl)(4-fluorophenyl)methanol
- (2-(Benzyloxy)phenyl)(2-methoxyphenyl)methanol
- (2-(Benzyloxy)phenyl)(4-bromophenyl)methanol
Uniqueness
(2-(Benzyloxy)phenyl)(4-ethoxyphenyl)methanol is unique due to the presence of both benzyloxy and ethoxyphenyl groups, which impart distinct chemical and physical properties. These groups influence its reactivity, solubility, and potential biological activities, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C22H22O3 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
(4-ethoxyphenyl)-(2-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C22H22O3/c1-2-24-19-14-12-18(13-15-19)22(23)20-10-6-7-11-21(20)25-16-17-8-4-3-5-9-17/h3-15,22-23H,2,16H2,1H3 |
Clave InChI |
XCEXCEFOMUSQPH-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(C2=CC=CC=C2OCC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate](/img/structure/B12339857.png)
![Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]-](/img/structure/B12339860.png)

![Thiourea, N-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-](/img/structure/B12339871.png)








![2-(4'-(3-Methyl-4-(phenylmethylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12339919.png)
